3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
3-[(2E)-3-(4-Ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a coumarin-chalcone hybrid compound characterized by a coumarin backbone (2H-chromen-2-one) conjugated via an α,β-unsaturated ketone (chalcone) to a 4-ethoxy-3-methoxyphenyl group. This structure combines the bioactive coumarin scaffold with a chalcone moiety, which is known for diverse pharmacological activities. The 4-ethoxy and 3-methoxy substituents on the phenyl ring modulate electronic and steric properties, influencing biological activity and physicochemical behavior .
Properties
IUPAC Name |
3-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-3-25-19-11-9-14(12-20(19)24-2)8-10-17(22)16-13-15-6-4-5-7-18(15)26-21(16)23/h4-13H,3H2,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGYOIOHGGNQLD-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic applications.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Key Observations :
- For example, A12's 3-ethoxy-4-hydroxy group shows moderate antiplasmodial activity (EC50: 15.0 μM), while the target compound’s 4-ethoxy-3-methoxy group may exhibit similar or enhanced activity due to reduced polarity .
- Hydroxy vs. Alkoxy Groups: A5’s 3-hydroxyphenyl group confers strong anti-trypanosomal activity (EC50: 18.7 μM), comparable to Benznidazole (EC50: 14.5 μM). The absence of a hydroxy group in the target compound may reduce efficacy against Trypanosoma cruzi but could mitigate metabolic instability .
Structural and Crystallographic Comparisons
- Dihedral Angles: In 4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one, the phenyl ring is twisted by 16.8° relative to the coumarin plane .
- Hydrogen Bonding : Hydroxy groups (e.g., in A5 and A12) facilitate intermolecular hydrogen bonds, enhancing stability. The target compound’s ethoxy and methoxy groups may instead engage in weaker van der Waals interactions or C–H···O bonds .
Biological Activity
The compound 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one , also known as 8-methoxy-2H-chromen-2-one , is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 380.4 g/mol
- CAS Number : 690214-66-5
Structure
The compound's structure features a chromenone backbone with a substituted phenyl group, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A significant investigation involved evaluating its cytotoxic effects on various cancer cell lines, including B16-F10 (melanoma), HT29 (colon cancer), and HepG2 (liver cancer).
- Cytotoxic Effects :
- Apoptotic Induction :
Antioxidant Activity
The compound has also been assessed for its antioxidant properties , which are essential in combating oxidative stress linked to various diseases, including cancer.
DPPH Radical Scavenging Assay
In DPPH assays, the compound exhibited significant free radical scavenging activity with an SC value comparable to established antioxidants like ascorbic acid, highlighting its potential as a therapeutic agent against oxidative damage .
Other Biological Activities
In addition to anticancer and antioxidant effects, preliminary studies suggest that this compound may possess anti-inflammatory and hepatoprotective properties. These activities are attributed to its ability to modulate various biochemical pathways involved in inflammation and liver function.
Comparative Biological Activity Table
| Activity Type | Compound | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | 3-[(2E)-3-(4-ethoxy... | 10 - 30 | Induction of apoptosis, cell cycle arrest |
| Antioxidant | 3-[(2E)-3-(4-ethoxy... | SC: <50 | DPPH radical scavenging |
| Anti-inflammatory | Preliminary Studies | N/A | Modulation of inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
